Home > Products > Screening Compounds P41748 > 6-(Oxazol-5-yl)nicotinic acid
6-(Oxazol-5-yl)nicotinic acid -

6-(Oxazol-5-yl)nicotinic acid

Catalog Number: EVT-8752400
CAS Number:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Oxazol-5-yl)nicotinic acid is a heterocyclic compound that combines the structural features of oxazole and nicotinic acid. This compound is significant in medicinal chemistry due to its potential biological activities, particularly in the modulation of sirtuin enzymes, which are implicated in various cellular processes such as aging, metabolism, and stress responses. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest for drug development.

Source and Classification

6-(Oxazol-5-yl)nicotinic acid belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified under the broader category of nicotinic acid derivatives, which are known for their roles in pharmacology and biochemistry. The compound can be sourced from various synthetic pathways that utilize starting materials common in organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(Oxazol-5-yl)nicotinic acid can be achieved through several methods, commonly involving cyclization reactions that form the oxazole ring. A notable synthetic route includes:

  1. Starting Materials: Begin with 2-amino-5-nitrobenzoic acid and appropriate aldehydes or ketones.
  2. Cyclization Reaction: Employ a condensation reaction followed by cyclization under acidic or basic conditions to form the oxazole ring.
  3. Purification: The product can be purified using techniques such as recrystallization or chromatography.

For example, a common method involves reacting an appropriate nitro compound with hydroxylamine to form an oxime, which is then cyclized to form the oxazole derivative. This process may require careful control of reaction conditions (temperature, pH) to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(Oxazol-5-yl)nicotinic acid features a pyridine ring (from nicotinic acid) fused with an oxazole ring. The chemical formula can be represented as C10_{10}H8_{8}N2_{2}O2_{2}.

Key structural characteristics include:

  • Oxazole Ring: A five-membered aromatic ring containing one nitrogen and one oxygen atom.
  • Nicotinic Acid Moiety: Contributes to the compound's pharmacological properties.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological targets better.

Chemical Reactions Analysis

Reactions and Technical Details

6-(Oxazol-5-yl)nicotinic acid participates in various chemical reactions due to its functional groups. Notable reactions include:

  1. Esterification: Reacting with alcohols to form esters, which can modify solubility and bioavailability.
  2. Amidation: Formation of amides through reaction with amines, enhancing biological activity.
  3. Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound's pharmacodynamics.

These reactions are typically carried out under controlled conditions using catalysts or specific reagents to ensure high yields and selectivity .

Mechanism of Action

Process and Data

The mechanism of action for 6-(Oxazol-5-yl)nicotinic acid primarily involves its interaction with sirtuin enzymes, particularly SIRT1. The proposed mechanism includes:

  1. Binding Affinity: The compound binds to the active site of SIRT1, influencing its deacetylase activity.
  2. Regulation of Cellular Processes: By modulating SIRT1 activity, it affects gene expression related to metabolism, stress response, and aging.

Research indicates that compounds like 6-(Oxazol-5-yl)nicotinic acid may enhance SIRT1 activity, leading to increased cellular resilience against stressors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-(Oxazol-5-yl)nicotinic acid exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150°C - 160°C.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are crucial for determining the compound's suitability for various applications in research and pharmaceuticals .

Applications

Scientific Uses

6-(Oxazol-5-yl)nicotinic acid has several applications in scientific research:

  1. Pharmacological Research: Investigated for its potential as a therapeutic agent targeting metabolic disorders and age-related diseases.
  2. Biochemical Studies: Used in studies examining sirtuin regulation and its effects on cellular processes.
  3. Drug Development: Serves as a lead compound for developing new drugs aimed at enhancing SIRT1 activity.
Introduction to 6-(Oxazol-5-yl)nicotinic Acid in Medicinal Chemistry

Role of Oxazole-Nicotinic Acid Hybrids in Drug Discovery

Oxazole-nicotinic acid hybrids constitute an emerging class of compounds with broad-spectrum biological activities, capitalizing on synergistic effects between both heterocyclic components. The oxazole ring contributes enhanced metabolic stability and improved membrane permeability compared to simpler heterocycles, attributed to its balanced lipophilicity and resistance to oxidative degradation. Simultaneously, the nicotinic acid fragment introduces hydrogen-bonding capabilities via the carboxylic acid group and coordinate bonding potential through the pyridyl nitrogen, enabling targeted interactions with enzymes and receptors [2] [4].

Research demonstrates that these hybrids exhibit potent antimicrobial properties. Zhang and colleagues synthesized propanoic acid derivatives incorporating oxazole and demonstrated significant antibacterial activity against clinically relevant strains including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1.56 μg/ml—surpassing reference drugs like ceftazidime in potency [2] [4]. The antibacterial mechanism involves disruption of cell wall biosynthesis and interference with bacterial topoisomerases, though the specific interactions vary with substitution patterns on the oxazole and pyridine rings.

In anticancer applications, these hybrids function through diverse mechanisms. Molecular frameworks integrating the oxazole-nicotinic acid core have demonstrated inhibition of tyrosine kinases (e.g., mubritinib analogs), tubulin polymerization, and DNA topoisomerases. The planar structure facilitates intercalation into DNA or stacking within hydrophobic enzyme pockets, while the carboxylic acid group anchors the molecule through electrostatic interactions with basic amino acid residues [7] [10]. This multi-target engagement profile positions oxazole-nicotinic acid hybrids as promising scaffolds for overcoming drug resistance in oncology.

Table 1: Biological Activities of Oxazole-Nicotinic Acid Hybrid Derivatives

Biological ActivityStructural FeaturesPotency MetricsMolecular Targets
AntibacterialPropanoic acid-oxazole hybridsMIC: 1.56 μg/ml (MRSA)Cell wall synthesis enzymes
AnticancerTyrosine kinase inhibitor analogsIC₅₀: 0.02-1.0 μM (various kinases)EGFR, ALK, tubulin
AntiviralChromenopyridine-oxazole conjugatesEC₅₀: 0.8-3.2 μM (HCV)Viral polymerases, GAK kinase
Anti-inflammatoryOxazole-nicotinate estersIC₅₀: 50 nM (COX-2)Cyclooxygenase-2

Furthermore, these hybrids show promise in metabolic disease therapeutics. The nicotinic acid component directly engages G-protein-coupled receptors (GPR109a) involved in lipid metabolism, while oxazole substitutions mitigate the flushing response associated with unmodified nicotinic acid through selective receptor modulation. Hybrids such as aleglitazar-inspired structures demonstrate dual PPARα/γ agonism with enhanced selectivity profiles compared to single heterocyclic systems [2] [6].

Historical Evolution of Heterocyclic Scaffolds in Pharmacological Design

The development of 6-(oxazol-5-yl)nicotinic acid represents the convergence of two historically significant heterocyclic lineages in medicinal chemistry. Pyridine-based therapeutics trace their origins to natural products like nicotine and vitamin B₃, with early synthetic derivatives emerging in the mid-20th century. The antibacterial isoniazid (1952) and antihypertensive minoxidil (1963) established pyridine as a versatile scaffold capable of directed pharmacological activity [5] [7]. Concurrently, oxazole chemistry advanced through natural product isolation (e.g., the cytotoxic diazonamide A) and synthetic methodologies enabling diverse substitution patterns. The discovery that oxazoles could mimic ester functionalities while resisting hydrolytic cleavage marked a pivotal advancement in heterocyclic medicinal chemistry [3] [8].

The strategic fusion of these systems gained momentum with the recognition of "privileged scaffolds"—molecular frameworks with inherent binding promiscuity to multiple target classes. Evans and colleagues' conceptualization of privileged structures in 1988 provided the theoretical foundation for deliberately combining oxazole and pyridine rings into single hybrid entities [10]. This approach evolved through three distinct phases:

  • Early Empirical Period (1950s-1980s): Combination occurred serendipitously during natural product derivatization or through unoptimized synthetic routes. Compounds like the antifungal benzoxazoles incorporated pyridine elements but lacked rational design.
  • Bioisosteric Rationalization Era (1990s-2010s): Systematic replacement of labile functional groups with heterocyclic surrogates became prevalent. The demonstration that 5-alkyloxazoles could effectively replace ethyl esters in P2Y₁₂ receptor antagonists while reducing metabolic clearance catalyzed targeted hybridization strategies [3] [6].
  • Computationally-Driven Design (2010s-Present): Structure-based drug design and molecular modeling enabled precise optimization of oxazole-pyridine hybrids. Techniques like shape similarity matching and electrostatic potential mapping facilitate prediction of optimal substitution patterns before synthesis, as exemplified in the development of 6-(oxazol-5-yl)nicotinic acid derivatives targeting kinase allosteric sites [3] [6].

Table 2: Historical Milestones in Heterocyclic Hybrid Drug Development

Time PeriodTherapeutic BreakthroughsSynthetic AdvancementsConceptual Developments
1950s-1970sIsoniazid (pyridine-based), Oxazole-containing antibioticsChichibabin synthesis, Hantzsch dihydropyridine methodRecognition of heterocycle bioactivity
1980s-1990sDitazole (platelet aggregation inhibitor), Oxaprozin (COX-2 inhibitor)Transition metal-catalyzed cross-couplingPrivileged scaffold concept established
2000s-2010sMubritinib (tyrosine kinase inhibitor), P2Y₁₂ antagonistsMulticomponent reactions, flow chemistryBioisosteric replacement strategies
2020s-Present6-(Oxazol-5-yl)nicotinic acid derivativesPhotoredox catalysis, AI-assisted retrosynthesisTargeted polypharmacology

The trajectory of FDA-approved drugs reflects this evolution. Second-generation cephalosporins (cefotiam, 1981) incorporated thiazole rings—structurally analogous to oxazole—while later antineoplastics like mubritinib explicitly leveraged the oxazole-pyridine core for kinase inhibition. Contemporary analysis reveals that over 30% of newly approved small-molecule drugs contain fused or linked heterocyclic systems, underscoring the enduring pharmaceutical value of scaffolds like 6-(oxazol-5-yl)nicotinic acid [5] [8].

Significance of Bioisosteric Replacement in Optimizing Nicotinic Acid Derivatives

Bioisosteric replacement represents the cornerstone of modern optimization strategies for nicotinic acid derivatives, addressing inherent limitations while preserving pharmacological activity. Conventional nicotinic acid esters exhibit rapid in vivo clearance due to hydrolytic metabolism by esterases and cytochrome P450 enzymes, limiting their therapeutic utility. The strategic incorporation of oxazole rings as ester bioisosteres mitigates these liabilities by replacing the labile ester carbonyl with a stable, metabolically resistant oxazole heterocycle [3] [6].

A seminal study demonstrated this principle through direct comparison of ethyl 6-aminonicotinate derivatives and their 5-methyl/ethyl-oxazole analogs as P2Y₁₂ receptor antagonists. The ethyl ester lead compound exhibited high clearance (38 mL/min/kg) in rat pharmacokinetic studies due to ester hydrolysis. Remarkably, replacement with a 5-ethyl-oxazole bioisostere retained sub-micromolar potency (IC₅₀ = 0.21 μM) while reducing clearance to 9 mL/min/kg—a 4-fold improvement in metabolic stability. Crucially, shape and electrostatic similarity calculations confirmed the oxazole's ability to mimic the ester's spatial dimensions and dipole moment (1.7-2.1 D vs. 1.9 D for ethyl acetate), enabling conserved interactions within the receptor binding pocket [3] [6].

Table 3: Physicochemical and Pharmacokinetic Comparison: Ethyl Ester vs. Oxazole Bioisosteres

ParameterEthyl 6-Aminonicotinate Derivatives5-Alkyloxazole AnalogsImpact of Replacement
Metabolic StabilityHigh clearance via esterase hydrolysisResistance to hydrolysis4-fold reduction in clearance
Potency (P2Y₁₂ IC₅₀)0.18-0.25 μM0.21-0.45 μMRetained submicromolar activity
Dipole Moment~1.9 D1.7-2.1 DConserved electrostatic profile
Hydrogen Bond Acceptor CapacityEster carbonyl (strong)Oxazole N (moderate)Optimized binding kinetics
Lipophilicity (log P)1.8-2.22.1-2.5Moderate increase (addressable)

Beyond ester mimicry, oxazole serves as a versatile bioisostere for multiple functional groups relevant to nicotinic acid optimization:

  • Carboxylic Acid Surrogates: While not directly replacing the acidic proton, 5-hydroxymethyl oxazoles can mimic carboxylate geometry in specific binding orientations, particularly when combined with the pyridine nitrogen's electron-withdrawing effect.
  • Amide Bond Replacements: In peptide-like nicotinic acid conjugates, oxazolines serve as rigid, non-hydrolyzable amide bond equivalents while conserving hydrogen-bonding vectors.
  • Regioselective Modulation: The oxazole nitrogen serves as a hydrogen bond acceptor comparable to pyridyl nitrogen but with tunable basicity (pKₐ shiftable from 0.8 to 2.5 via 2/4-position substitutions), enabling fine-tuning of target engagement [3] [6] [10].

The 6-(oxazol-5-yl)nicotinic acid scaffold exemplifies these advantages. Its intrinsic hydrogen-bonding topology—comprising two nitrogen acceptors (oxazole and pyridine) and one carboxylic acid donor—creates a complementary pattern for engaging polar enzyme active sites. Computational mapping reveals three-dimensional similarity to adenosine nucleotide motifs, suggesting potential in targeting kinases and ATP-dependent enzymes. Contemporary applications extend to antiviral agents where the oxazole component replaces labile enol ethers in hepatitis C virus NS3 protease inhibitors, significantly enhancing plasma stability without compromising cell-based potency [3] [6] [10]. This strategic molecular hybridization, grounded in bioisosteric principles, positions 6-(oxazol-5-yl)nicotinic acid as a multifaceted pharmacophore for next-generation therapeutic development.

Properties

Product Name

6-(Oxazol-5-yl)nicotinic acid

IUPAC Name

6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-9(13)6-1-2-7(11-3-6)8-4-10-5-14-8/h1-5H,(H,12,13)

InChI Key

YRLJTCDDHRUEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CN=CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.